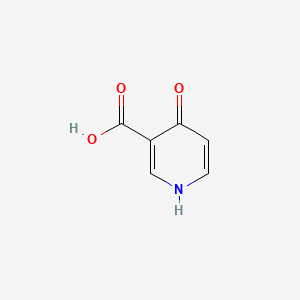

4-Hydroxynicotinic acid

Descripción general

Descripción

4-Hydroxynicotinic acid is an organic compound with the molecular formula C6H5NO3. It is a derivative of nicotinic acid, featuring a hydroxyl group at the 4-position of the pyridine ring. This compound is known for its various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Métodos De Preparación

4-Hydroxynicotinic acid can be synthesized through several methods:

Hydrogenation of Nicotinic Acid: One common method involves the hydrogenation of nicotinic acid, which introduces a hydroxyl group at the 4-position.

Oxidation of Nicotinic Acid: Another method involves the oxidation of nicotinic acid, which also results in the formation of this compound.

Análisis De Reacciones Químicas

4-Hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide, phosphorus oxychloride, and potassium permanganate . The major products formed from these reactions vary based on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Hydroxynicotinic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions. For instance, it can be transformed into various derivatives that exhibit biological activity.

Case Study: Pharmacological Potential

Research has indicated that this compound possesses pharmacological properties that make it a candidate for treating conditions such as rheumatism and respiratory ailments like nasal congestion and hoarseness . The compound's tautomeric forms, particularly the keto form, have been studied for their potential therapeutic effects.

Crystallization Studies

A systematic study on the crystallization of hydroxynicotinic acids highlighted that 4-HNA exhibits unique solubility characteristics compared to its analogs. At a temperature of 293 K, it was found to be the most soluble among hydroxynicotinic acids in water . This property enhances its applicability in drug formulation where solubility is crucial for bioavailability.

Polymorphism

This compound is noted for its polymorphic behavior, existing in multiple solid-state forms. Research has identified five distinct crystal forms of the compound, including three solvent-free polymorphs and two hydrates . This polymorphism can significantly affect the stability and performance of materials derived from 4-HNA.

Tautomerization Studies

The tautomeric polymorphism of this compound has been extensively studied to understand its structural dynamics. The compound can exist in both enol and keto forms, which impacts its reactivity and interactions with other molecules . The ability to undergo tautomerization is a critical factor in its application as a chemical reagent and in developing new materials.

Environmental Chemistry

In agrochemical applications, this compound has potential uses as a biodegradable herbicide or pesticide component due to its organic nature and low toxicity profile . Its synthesis can be integrated into environmentally friendly practices, aligning with current trends toward sustainable agriculture.

Mecanismo De Acción

The mechanism of action of 4-Hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of nicotinate phosphoribosyltransferase (NAPRT), an enzyme involved in the Preiss-Handler pathway of NAD+ biosynthesis . By inhibiting NAPRT, this compound can disrupt the production of NAD+, which is essential for various cellular processes.

Comparación Con Compuestos Similares

4-Hydroxynicotinic acid can be compared with other hydroxynicotinic acid isomers, such as 2-hydroxynicotinic acid, 5-hydroxynicotinic acid, and 6-hydroxynicotinic acid. These compounds share similar structures but differ in the position of the hydroxyl group on the pyridine ring . The unique position of the hydroxyl group in this compound contributes to its distinct chemical properties and reactivity.

Similar Compounds

- 2-Hydroxynicotinic acid

- 5-Hydroxynicotinic acid

- 6-Hydroxynicotinic acid

This compound stands out due to its higher solubility in water and ethanol compared to its isomers, which is attributed to the intramolecular hydrogen bonding in its structure .

Propiedades

IUPAC Name |

4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCUBGPSZDGABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976370 | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-70-1, 72676-96-1 | |

| Record name | 4-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different solid-state forms of 4-hydroxynicotinic acid and how do they behave upon heating?

A1: this compound (4-HNA) exhibits tautomerism and polymorphism in the solid state. It can exist as either 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA), and has been found in three anhydrous polymorphs (I, II, and III) and two hydrate forms. [] Upon heating, polymorphs I and II convert to the more stable polymorph III. [] Similarly, both hydrate forms dehydrate at elevated temperatures and eventually transform into polymorph III. [] Sublimation of any of the five forms also leads to the formation of polymorph III. []

Q2: What makes the hemihydrate form of this compound particularly interesting in terms of its stability?

A2: The hemihydrate form of this compound (4HNA·0.5H2O) is intriguing because, despite thermodynamic predictions suggesting it should readily dehydrate, it displays significant stability at ambient conditions. [] This unexpected robustness arises from kinetic factors, specifically a substantial activation energy barrier associated with removing water molecules from the crystal lattice. [, ]

Q3: How are the water molecules incorporated into the crystal structure of the hemihydrate form of this compound?

A3: In the crystal structure of 4HNA·0.5H2O, the water molecules occupy isolated sites and are not directly connected to each other (isolated site hydrate). [] Each water molecule engages in hydrogen bonding with four distinct 4-HNA units, acting as an acceptor in two NH···O hydrogen bonds and as a donor in two OH···OC hydrogen bonds. []

Q4: What is the significance of studying the kinetics and mechanism of dehydration for the hemihydrate form of this compound?

A4: Understanding the dehydration process of 4HNA·0.5H2O is crucial because hydrates, particularly in the pharmaceutical industry, are significant. [] The kinetic stability of this hemihydrate, despite its metastability, provides valuable insights into controlling the physical properties of solid-state forms of drug molecules, which can impact their processing, storage, and performance. []

Q5: What methods were employed to study the dehydration mechanism of the hemihydrate form of this compound?

A5: The dehydration mechanism of 4HNA·0.5H2O was investigated using a combination of experimental and computational techniques. This included kinetic studies through thermogravimetric analysis (TGA) to determine the activation energy of dehydration, [] crystal packing analysis based on X-ray diffraction data to understand the arrangement of molecules within the crystal lattice, [] and microscopic observations using hot stage microscopy (HSM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to visualize changes in the solid form during dehydration. []

Q6: Can you describe a simple synthetic route for this compound?

A6: One straightforward method to synthesize this compound starts with 4-hydroxy-3-iodopyridine. [] The iodo-pyridine is first converted to the corresponding cyano-pyridine. Subsequent hydrolysis of the nitrile group then yields this compound. [] This method offers a convenient pathway for obtaining the desired compound.

Q7: How can this compound be used in coordination chemistry?

A7: this compound (H2L) can act as a ligand in coordination polymers. For instance, it forms a one-dimensional coordination polymer with Manganese(II), denoted as . [] Interestingly, this synthesis showcases an in situ ligand formation where the H2L ligand is generated from a 3,4-pyridinedicarboxylic acid precursor during the reaction. [] In this polymer, the deprotonated ligand (HL) coordinates to the Mn(II) center, simultaneously chelating and bridging metal ions to create the extended framework. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.